Lenalidomide 4'-PEG1-azide

PROTAC linker optimization physicochemical property differentiation ligand-linker conjugate comparison

Lenalidomide 4'-PEG1-azide (Compound 4g; CAS 2399455-45-7) is a synthetic, heterobifunctional degrader building block comprising a lenalidomide-derived cereblon (CRBN) E3 ligase ligand covalently tethered to a single-unit polyethylene glycol (PEG1) spacer that terminates in an azide group. With a molecular formula of C₁₇H₂₀N₆O₄ and a molecular weight of 372.38 g/mol, it belongs to the class of E3 ligase ligand-linker conjugates specifically engineered for proteolysis-targeting chimera (PROTAC) assembly via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition chemistry.

Molecular Formula C17H20N6O4
Molecular Weight 372.4 g/mol
Cat. No. B12372323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide 4'-PEG1-azide
Molecular FormulaC17H20N6O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCN=[N+]=[N-]
InChIInChI=1S/C17H20N6O4/c18-22-20-7-9-27-8-6-19-13-3-1-2-11-12(13)10-23(17(11)26)14-4-5-15(24)21-16(14)25/h1-3,14,19H,4-10H2,(H,21,24,25)
InChIKeyCBXNEHSOULAFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide 4'-PEG1-azide: A Cereblon-Recruiting PROTAC Building Block with a Defined PEG1-Azide Linker Vector


Lenalidomide 4'-PEG1-azide (Compound 4g; CAS 2399455-45-7) is a synthetic, heterobifunctional degrader building block comprising a lenalidomide-derived cereblon (CRBN) E3 ligase ligand covalently tethered to a single-unit polyethylene glycol (PEG1) spacer that terminates in an azide group [1]. With a molecular formula of C₁₇H₂₀N₆O₄ and a molecular weight of 372.38 g/mol, it belongs to the class of E3 ligase ligand-linker conjugates specifically engineered for proteolysis-targeting chimera (PROTAC) assembly via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition chemistry . The compound is supplied as a research-grade reagent (≥95% purity by HPLC) and is structurally validated by ¹H NMR and LC-MS .

Why Linker Chemistry and Exit Vector Prevent Direct Substitution of Lenalidomide 4'-PEG1-azide with Other CRBN Ligand-Linker Conjugates


CRBN-recruiting PROTAC building blocks are not functionally interchangeable because even subtle alterations in linker length, chemical composition, and the exit vector from the lenalidomide core profoundly affect ternary complex formation with the target protein and E3 ligase, ultimately dictating degradation efficiency and neosubstrate selectivity . The PEG1 spacer in Lenalidomide 4'-PEG1-azide provides a specific spatial reach (approximately 4–5 atom extension from the lenalidomide 4′-amino position) that is distinct from both shorter alkyl-only linkers and longer PEG2–PEG4 variants, which can alter the orientation of the conjugated warhead and thus the ubiquitination site accessibility on the target protein [1]. Furthermore, the terminal azide enables bioorthogonal click chemistry with alkyne-, DBCO-, or BCN-functionalized warheads, a synthetic handle absent in amine-, hydroxyl-, or carboxyl-terminated analogs that require alternative conjugation chemistries with different efficiency, byproduct profiles, and compatibility constraints .

Quantitative Differentiation Evidence for Lenalidomide 4'-PEG1-azide Versus Closest Structural Analogs


Molecular Weight and Linker Length: PEG1 (372.38 Da) Occupies a Defined Intermediate Space Between Alkyl-C3 (342.35 Da) and PEG2 (416.43 Da) Analogs

Lenalidomide 4'-PEG1-azide has a molecular weight of 372.38 g/mol (C₁₇H₂₀N₆O₄), positioning it as an intermediate-size building block between the fully alkyl Lenalidomide 4'-alkyl-C3-azide (Compound 4a; 342.35 g/mol; C₁₆H₁₈N₆O₃) and the longer Lenalidomide 4'-PEG2-azide (416.43 g/mol; C₁₉H₂₄N₆O₅) . The PEG1 spacer contributes one ethylene glycol unit (approximately 4–5 atom extension) versus the PEG2 variant's two ethylene glycol units (approximately 7–8 atom extension), and introduces a hydrogen-bond-accepting ether oxygen absent in the all-carbon alkyl linker, which modulates both aqueous solubility and conformational flexibility .

PROTAC linker optimization physicochemical property differentiation ligand-linker conjugate comparison

Click Chemistry Versatility: CuAAC and SPAAC Dual Reactivity Confirmed for the Terminal Azide

The terminal azide group of Lenalidomide 4'-PEG1-azide is validated for both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkyne-containing molecules and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-functionalized warheads, as confirmed by multiple independent vendor quality control data sheets and the foundational literature describing the IMiD-based azide library . This dual reactivity profile contrasts with amine-terminated analogs such as Lenalidomide-PEG1-NH₂, which require amide bond-forming chemistry (e.g., HATU/DIPEA-mediated coupling) that may be incompatible with warheads containing unprotected carboxylic acids or sensitive functional groups . The azide group enables bioorthogonal conjugation under mild, aqueous-compatible conditions with minimal side reactions, a critical advantage for assembling PROTAC libraries by parallel synthesis [1].

bioorthogonal chemistry click chemistry PROTAC assembly CuAAC SPAAC

Downstream PROTAC Potency: BRD4 Degrader-2 Built from Lenalidomide-PEG1-azide Achieves IC₅₀ of 14.2 nM Against BRD4 BD1

PROTAC BRD4 Degrader-2 (HY-133136), which incorporates Lenalidomide-PEG1-azide as the E3 ligase-recruiting moiety, demonstrates an IC₅₀ of 14.2 nM against the BRD4 bromodomain 1 (BD1) in biochemical assays and inhibits THP-1 cell proliferation with an IC₅₀ of 1.83 ± 0.016 μM [1]. This potency compares favorably against PROTAC BRD4 Degrader-1, a pomalidomide-based degrader from the same chemical series that exhibits an IC₅₀ of 41.8 nM against BRD4 BD1 and an anti-proliferative IC₅₀ of 0.81 μM in THP-1 cells [2]. While the Degrader-2 and Degrader-1 data are not directly comparable due to potential differences in warhead structure and linker composition across the full PROTAC assembly, the Degrader-2 result establishes a quantitative performance benchmark for PROTACs constructed using the Lenalidomide-PEG1-azide building block .

PROTAC potency BRD4 degradation targeted protein degradation IC50

Lenalidomide-Derived CRBN Recruitment: Parent Lenalidomide Binds CRBN with ~3 μM IC₅₀, Comparable to Pomalidomide and ~10-Fold Tighter Than Thalidomide

The parent compound lenalidomide binds CRBN with an IC₅₀ of approximately 3 μM in competitive binding assays, comparable to pomalidomide (~3 μM) and approximately 10-fold more potent than thalidomide (~30 μM) . This CRBN engagement potency is the foundational attribute that Lenalidomide 4'-PEG1-azide carries into PROTAC designs. Importantly, the literature notes that lenalidomide 'has demonstrated comparable potency to or even higher potency than pomalidomide as a CRL4^CRBN recruiter in many PROTACs' [1], indicating that the lenalidomide scaffold can, in certain PROTAC contexts, outperform the pomalidomide scaffold in ternary complex formation and target degradation efficiency. However, the attachment of the PEG1-azide linker at the 4′-position of the isoindolinone ring may modulate the CRBN binding affinity relative to the parent compound; users should empirically validate CRBN engagement for their specific PROTAC construct [2].

CRBN binding affinity E3 ligase recruitment IMiD potency comparison lenalidomide vs pomalidomide

Synthetic Provenance: One-Step Azide Conversion from Amine Precursor Enables Rapid Library Construction with Lenalidomide 4'-PEG1-azide

Lenalidomide 4'-PEG1-azide (Compound 4g) was synthesized as part of an IMiD-based azide library via a one-step conversion from the corresponding amine precursor, achieving moderate to high yield under mild reaction conditions [1]. This synthetic accessibility was demonstrated in the context of parallel PROTAC library construction, where azide building blocks were reacted with alkyne-functionalized warheads via CuAAC to rapidly generate diverse PROTAC candidates. The utility of this approach was validated on BET protein targets: PROTACs assembled from pomalidomide-based azides (SIAIS629048 and SIAIS629049) achieved IC₅₀ values of 4.2 ± 1.1 nM and 2.8 ± 0.5 nM in MV-4-11 leukemia cells, representing 8- and 11-fold improvements over the reference degrader dBET1 (IC₅₀ = 32 ± 3 nM) [2]. While these specific potency data derive from pomalidomide-based azides, the modular 'kit' approach is directly applicable to lenalidomide-based azides including Compound 4g, which was explicitly prepared and characterized within the same library [3].

PROTAC library synthesis click chemistry assembly one-pot PROTAC synthesis azide building block

Optimal Research and Procurement Scenarios for Lenalidomide 4'-PEG1-azide Based on Quantitative Evidence


PROTAC Library Synthesis via Parallel Click Chemistry for BRD4 and BET Family Degraders

Lenalidomide 4'-PEG1-azide is optimally deployed as a CRBN-recruiting building block in parallel PROTAC library synthesis campaigns targeting the BET bromodomain family (BRD2/3/4). The terminal azide enables rapid CuAAC-mediated conjugation to diverse alkyne-functionalized BET-binding warheads, and the resulting PROTACs have demonstrated potent biochemical activity (BRD4 Degrader-2 IC₅₀ = 14.2 nM against BRD4 BD1) [1]. This scenario is supported by the Liu et al. 2021 azide library proof-of-concept, where click-assembled PROTACs achieved 8- to 11-fold higher cellular potency in MV-4-11 leukemia cells compared to the reference degrader dBET1 [2].

Copper-Free Intracellular PROTAC Assembly Using SPAAC Chemistry with DBCO/BCN Warheads

For applications requiring copper-free conjugation—such as live-cell PROTAC delivery, in situ click assembly, or when the target protein or cellular system is sensitive to copper(I) catalyst toxicity—Lenalidomide 4'-PEG1-azide is the preferred CRBN ligand-linker building block. Its azide group reacts with DBCO- or BCN-functionalized target protein ligands via strain-promoted alkyne-azide cycloaddition (SPAAC) without requiring a copper catalyst [1]. This SPAAC capability is not available with amine-terminated or hydroxyl-terminated linker analogs, which require amide bond-forming or esterification chemistries that are not bioorthogonal and may cross-react with cellular nucleophiles [2].

Structure-Activity Relationship (SAR) Studies Exploring Linker Length Effects on CRBN-Based Degrader Potency

Lenalidomide 4'-PEG1-azide serves as the intermediate-linker-length reference point in systematic SAR studies comparing the effect of linker composition and length on ternary complex formation and degradation efficiency. With a molecular weight of 372.38 g/mol and a single ethylene glycol unit, it occupies the middle ground between the alkyl-only Lenalidomide 4'-alkyl-C3-azide (342.35 g/mol) and the longer Lenalidomide 4'-PEG2-azide (416.43 g/mol) [1]. Because even slight alterations in linker length and composition 'can affect ternary complex formation between the target, E3 ligase, and PROTAC,' a panel including all three linker variants is essential for identifying the optimal degrader geometry for a given protein target [2].

Lenalidomide-Specific Neosubstrate Degradation Profiling (IKZF1/IKZF3, CK1α) in Degrader Selectivity Studies

When the research objective requires evaluating CRBN neosubstrate degradation (IKZF1/Ikaros, IKZF3/Aiolos, and CK1α) alongside the intended target protein degradation, Lenalidomide 4'-PEG1-azide is the appropriate E3 ligand building block because lenalidomide is a well-characterized molecular glue degrader with a defined neosubstrate profile distinct from pomalidomide and thalidomide [1]. Parent lenalidomide binds CRBN with an IC₅₀ of ~3 μM—comparable to pomalidomide and approximately 10-fold tighter than thalidomide (~30 μM)—and its PEG1-azide derivative preserves the glutarimide pharmacophore required for CRBN engagement [2]. This enables researchers to dissect whether observed cellular effects arise from targeted degradation of the intended POI or from concurrent neosubstrate degradation, a critical selectivity consideration in PROTAC development .

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